N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that features a piperidine ring, a benzofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzofuran Moiety: The benzofuran ring is often introduced through cyclization reactions involving appropriate precursors.
Formation of the Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions, typically involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate solvent conditions.
Major Products Formed
Scientific Research Applications
N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of a piperidine ring, benzofuran moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-3-19-10-8-13(9-11-19)18-17(20)16-12(2)14-6-4-5-7-15(14)21-16/h4-7,13H,3,8-11H2,1-2H3,(H,18,20) |
InChI Key |
GMSNZUONSCRFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
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